Isopteropodine

Neuroscience Receptor Pharmacology Allosteric Modulation

Researchers often confound receptor pharmacology by substituting undefined oxindole isomer mixtures for purified Isopteropodine. Allo-type stereochemistry (C/D trans, D/E cis) is essential for M1/5-HT2 PAM activity; normal-type isomers are inactive. • EC50: 9.92 μM (M1), 14.5 μM (5-HT2); 2.2× more potent α-glucosidase inhibitor vs. pteropodine via non-competitive allosteric mechanism. • Validated HPLC reference standard for QC of botanicals. • Broad transporter inhibition profile (OATP, OCTs, MDR1, BCRP) for HDI studies. ≥98% purity, in stock.

Molecular Formula C21H24N2O4
Molecular Weight 368.4 g/mol
CAS No. 5171-37-9
Cat. No. B127867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopteropodine
CAS5171-37-9
Synonyms(1'S,3S,4'aS,5'aS,10'aS)-1,2,5',5'a,7',8',10',10'a-octahydro-1'-methyl-2-oxospiro(3H-indole-3,6'(4'aH)-(1H)pyrano(3,4-f)indolizine)-4'-carboxylic acid methyl ester
isopteropodine
uncarine E
Molecular FormulaC21H24N2O4
Molecular Weight368.4 g/mol
Structural Identifiers
SMILESCC1C2CN3CCC4(C3CC2C(=CO1)C(=O)OC)C5=CC=CC=C5NC4=O
InChIInChI=1S/C21H24N2O4/c1-12-14-10-23-8-7-21(16-5-3-4-6-17(16)22-20(21)25)18(23)9-13(14)15(11-27-12)19(24)26-2/h3-6,11-14,18H,7-10H2,1-2H3,(H,22,25)/t12-,13-,14-,18-,21-/m0/s1
InChIKeyJMIAZDVHNCCPDM-PFDNRQJHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isopteropodine Procurement Guide


Isopteropodine (Uncarine E) is a heteroyohimbine-type pentacyclic oxindole alkaloid primarily isolated from Uncaria tomentosa (Cat's Claw) and other species such as Hamelia patens. It is a naturally occurring diastereomer of pteropodine (Uncarine C) [1]. Pharmacologically, it is characterized as a positive allosteric modulator (PAM) of muscarinic M1 acetylcholine and 5-HT2 receptors, and is an activator of the pregnane X receptor (PXR) [2]. The compound also demonstrates antimicrobial activity against specific Gram-positive bacteria and has shown moderate anti-proliferative effects on certain cancer cell lines .

Procurement Caveats for Isopteropodine


While Uncaria tomentosa extracts and their constituent oxindole alkaloids are often marketed interchangeably as "POAs" (pentacyclic oxindole alkaloids), their pharmacological profiles are exquisitely sensitive to stereochemistry. The allo-type alkaloids (e.g., isopteropodine and pteropodine) are characterized by C/D trans and D/E cis ring junctions, in contrast to the normal-type alkaloids (e.g., mitraphylline) [1]. This subtle conformational difference dictates whether a compound acts as a positive receptor modulator or is completely inactive [2]. Furthermore, even among active diastereomers, the distinct spiro carbon configuration leads to divergent inhibitory spectra on drug transporters and metabolic enzymes, which are critical for predicting in vivo herb-drug interactions [3]. Therefore, substituting a complex extract or an undefined "isomer mixture" for purified Isopteropodine invalidates receptor pharmacology experiments and confounds ADMET studies.

Differentiating Isopteropodine from Key Analogs


Muscarinic M1 and 5-HT2 Receptor Potentiation

Isopteropodine acts as a potent positive allosteric modulator of both rat muscarinic M1 acetylcholine and 5-HT2 receptors. In a direct head-to-head comparison within the same assay, Isopteropodine produced a 3.3-fold increase in the acetylcholine-induced current response (EC50 9.92 µM) [1]. This is compared to its diastereomer, pteropodine (2.7-fold increase, EC50 9.52 µM). Critically, the structurally related mitraphylline, a normal-type oxindole alkaloid, completely failed to modulate these receptor responses in the same experimental system [1].

Neuroscience Receptor Pharmacology Allosteric Modulation

SLC and ABC Transporter Inhibition

In a comprehensive screen of multispecific drug transporters, Isopteropodine exhibited a significantly broader inhibition profile than mitraphylline. Isopteropodine significantly inhibited OATP, OCT1, OCT2, OAT3, ENT4, MDR1, and BCRP transporters [1]. In contrast, mitraphylline only reduced substrate accumulation for OCTs, OCTN1, ENT1, and MDR1 to below 50% [1]. This indicates Isopteropodine is a more potent and promiscuous inhibitor of key drug uptake and efflux mechanisms.

Pharmacokinetics ADMET Herb-Drug Interactions Transporter Biology

PXR Activation Potency

Isopteropodine, along with pteropodine and mitraphylline, was identified as a PXR activator from Cat's Claw extracts. All three compounds exhibited a half-maximal effective concentration (EC50) of <10 µM for PXR activation in a cell-based reporter assay [1]. While the three compounds are similarly potent PXR agonists, this class-level activity confirms the relevance of sourcing any of these specific alkaloids for studies on CYP3A4-mediated drug metabolism.

Nuclear Receptors Xenobiotic Metabolism CYP3A4 Induction

Antibacterial Activity Against Gram-Positive Bacteria

Isopteropodine demonstrates moderate, strain-dependent antibacterial activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) is 150 µg/mL (408 µM) for Staphylococcus aureus and 250 µg/mL (679 µM) for Bacillus subtilis . This activity is a distinct property of this compound, providing a baseline for antimicrobial studies.

Antimicrobial Natural Product Microbiology

α-Glucosidase Inhibition Mechanism

In a direct comparative study of the C-7 diastereomers, Isopteropodine (C-7S) demonstrated superior in vitro α-glucosidase inhibitory activity compared to Pteropodine (C-7R). Isopteropodine exhibited an IC50 of 279.16 ± 5.37 µM, which is 2.2-fold more potent than Pteropodine's IC50 of 615.31 ± 7.65 µM [1]. Critically, the study also revealed a mechanistic divergence: Isopteropodine acts as a non-competitive inhibitor by binding to an allosteric site on the enzyme, whereas Pteropodine is a competitive inhibitor binding at the active site [1].

Diabetes Research Enzyme Kinetics Allostery Natural Product Chemistry

Reverse-Phase HPLC Differentiation

The C-7 epimers, Isopteropodine and Pteropodine, can be unambiguously resolved using a validated R-HPLC method. In a specific study using recycling HPLC, Pteropodine eluted at minute 64, while Isopteropodine eluted significantly later, at minute 77, over an 80-minute cycle [1]. This clear chromatographic separation is critical for ensuring the purity of the final product and for accurate quantification in plant extracts [2].

Analytical Chemistry Quality Control Phytochemistry Chromatography

Scientific Applications of Isopteropodine


Stereoselective Allosteric Modulation of GPCRs

Based on its demonstrated positive allosteric modulation of M1 and 5-HT2 receptors [1], Isopteropodine is an essential tool for neuroscientists. Its activity, directly contrasted with the inactive isomer mitraphylline, makes it ideal for probing the structural determinants of GPCR allostery and for differentiating receptor pharmacology in cellular models.

Herb-Drug Interaction Modeling

The unique and broad transporter inhibition profile of Isopteropodine (including OATP, OCTs, OAT3, MDR1, and BCRP) [2] makes it a critical reference compound for pharmaceutical scientists. It is essential for deconvoluting the complex HDI potential of Uncaria tomentosa extracts and for validating predictive in vitro models of altered drug absorption and disposition.

Lead Compound in Antidiabetic Drug Discovery

The finding that Isopteropodine is a 2.2-fold more potent α-glucosidase inhibitor than its epimer Pteropodine, and acts via a distinct non-competitive (allosteric) mechanism [3], positions it as a valuable scaffold for medicinal chemistry. It is a superior starting point over pteropodine for structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents for Type 2 Diabetes Mellitus.

Phytochemical Reference Standard for Quality Control

The well-defined chromatographic properties of Isopteropodine, including its specific retention time in validated HPLC methods [REFS-3, REFS-4], make it an indispensable analytical reference standard. It is required for the accurate identification, quantification, and purity assessment of this specific compound in botanical raw materials and finished herbal products.

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